molecular formula C16H22N6O B1228121 2-[[4-(3-Methylanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]ethanol

2-[[4-(3-Methylanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]ethanol

Cat. No. B1228121
M. Wt: 314.39 g/mol
InChI Key: DSLSXSSYABXXSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[4-(3-methylanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]ethanol is a tertiary amino compound and a dialkylarylamine.

Scientific Research Applications

Crystal Structures and Molecular Interactions

Research into similar triazine compounds, such as 7,7-Dimethyl-2-pyridin-4-yl-6,7-dihydro-1,2,4-triazolo[1,5-a][1,3,5]triazin-5-amine, has focused on their molecular and crystal structures. These studies reveal detailed insights into the symmetry, unit cell dimensions, and molecular conformations of such compounds, which are crucial for understanding their chemical behavior and potential applications (Dolzhenko et al., 2011).

Synthesis Techniques

Advancements in synthetic routes for triazine derivatives, including the development of methods for oxidative amination, have been explored. For instance, 2-Amino- and 2-alkylamino-1,3,5-triazines were synthesized using novel techniques that avoid ring decomposition, which is significant for the efficient and sustainable synthesis of triazine-based compounds (Gulevskaya et al., 2007).

Medicinal Chemistry

The synthesis and study of triazine compounds have extended to medicinal chemistry. For example, research into 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides, a class of cyclic dipeptidyl ureas, reveals the potential for these compounds in pharmacological applications. The structural analysis of these compounds provides a foundation for understanding their interaction with biological systems (Sañudo et al., 2006).

Complex Formation and Interaction Studies

Triazine compounds have also been studied for their ability to form complexes with other molecules. This includes research into how they interact with other organic and inorganic compounds, which is crucial for understanding their potential use in catalysis, material science, and biochemistry. For instance, the reaction of similar triazine derivatives with pyridine-2-carbaldehyde and their complexation with CuII and CdII ions has been studied, providing insights into their coordination chemistry and potential applications in materials science (Mardani et al., 2019).

properties

Product Name

2-[[4-(3-Methylanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]ethanol

Molecular Formula

C16H22N6O

Molecular Weight

314.39 g/mol

IUPAC Name

2-[[4-(3-methylanilino)-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl]amino]ethanol

InChI

InChI=1S/C16H22N6O/c1-12-5-4-6-13(11-12)18-15-19-14(17-7-10-23)20-16(21-15)22-8-2-3-9-22/h4-6,11,23H,2-3,7-10H2,1H3,(H2,17,18,19,20,21)

InChI Key

DSLSXSSYABXXSB-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)NC2=NC(=NC(=N2)NCCO)N3CCCC3

Canonical SMILES

CC1=CC(=CC=C1)NC2=NC(=NC(=N2)NCCO)N3CCCC3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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